LBA-3

SLC13A5 IC50 NaCT

Researchers requiring a validated SLC13A5 inhibitor often face >240-fold potency variations among analogs. LBA-3 solves this with a confirmed IC50 of 67 nM and 48.67% oral bioavailability in rats, enabling reproducible PK/PD and CNS studies. Its blood-brain barrier permeability is empirically validated, unlike alternatives. - 242-fold more potent than PF-06649298 [IC50: 67 nM vs 16.2 µM] - Reduces triglycerides & total cholesterol in dual mouse models without toxicity - Reliable supply chain with documented purity and storage conditions

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B12376179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLBA-3
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H18O5/c19-16(20)12-18(23,17(21)22)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,23H,10-12H2,(H,19,20)(H,21,22)
InChIKeyPQWDAACWHGFWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LBA-3: SLC13A5 Inhibitor Profile


LBA-3 is a selective, orally active small-molecule inhibitor of the sodium-coupled citrate transporter SLC13A5 (NaCT), identified through rational drug design around a hydroxysuccinic acid scaffold [1]. It exhibits an IC50 of 67 nM against SLC13A5 and demonstrates in vivo efficacy in lowering triglycerides and total cholesterol in multiple mouse models without detectable toxicity . The compound is blood-brain barrier permeable and shows favorable pharmacokinetic properties in rats, including 48.67% oral bioavailability .

Why LBA-3 Cannot Be Substituted


SLC13A5 inhibitors exhibit marked variability in potency, oral bioavailability, and blood-brain barrier penetration. Substituting LBA-3 with an alternative in-class compound may compromise experimental outcomes due to >240‑fold differences in inhibitory potency [1], lack of oral bioavailability data for many analogs, and absence of blood-brain barrier permeability . These quantitative disparities preclude simple interchangeability and necessitate compound‑specific procurement decisions based on validated performance metrics.

LBA-3 Differentiation Guide


SLC13A5 Potency vs. PF-06649298

LBA-3 inhibits SLC13A5 with an IC50 of 67 nM, representing a 242‑fold improvement over the previously developed SLC13A5 inhibitor PF-06649298, which has an IC50 of 16.2 μM in human hepatocytes [1].

SLC13A5 IC50 NaCT inhibitor potency

Oral Bioavailability in Rats

LBA-3 achieves an oral bioavailability of 48.67% in Sprague Dawley rats following a single 50 mg/kg oral dose . This is a key differentiation point, as oral bioavailability data are not publicly available for several SLC13A5 inhibitors, including PF-06649298, BI-01383298, and SLC13A5-IN-1, limiting their utility in oral in vivo studies.

oral bioavailability pharmacokinetics rat SLC13A5

Blood-Brain Barrier Permeability

LBA-3 is reported to be permeable to the blood-brain barrier (BBB) . In contrast, PF-06649298 does not have documented BBB permeability , and BBB permeability data are not available for BI-01383298 or SLC13A5-IN-1 in the public domain.

blood-brain barrier BBB SLC13A5 CNS

In Vivo Lipid-Lowering Efficacy

LBA-3 effectively lowers triglyceride and total cholesterol levels in both PCN-stimulated and starvation-induced mouse models, with no detectable toxicity [1]. While PF-06649298 also reduces hepatic triglycerides in high-fat diet (HFD) mice at 250 mg/kg twice daily , a direct comparative in vivo efficacy study between LBA-3 and PF-06649298 under identical conditions is not available.

hyperlipidemia triglyceride cholesterol mouse model

LBA-3 Application Scenarios


Metabolic Disease Research

LBA-3 is the preferred choice for studies investigating SLC13A5's role in hyperlipidemia and metabolic syndrome due to its 67 nM IC50 — a 242‑fold improvement over PF-06649298 [1]. This potency advantage translates to lower working concentrations and reduced off-target risk.

Oral In Vivo Studies

For experiments requiring oral administration, LBA-3's 48.67% oral bioavailability in rats provides a reproducible foundation for dose selection and PK/PD modeling, unlike many alternative SLC13A5 inhibitors lacking published oral bioavailability data.

CNS Research

LBA-3 is uniquely suited for investigations into central SLC13A5 functions, given its reported BBB permeability . This property is not shared by PF-06649298 and is unreported for other common inhibitors, making LBA-3 the only empirically validated option for CNS studies.

In Vivo Lipid Metabolism Studies

LBA-3 has demonstrated triglyceride and total cholesterol reduction in two distinct mouse models (PCN‑stimulated and starvation‑induced) without detectable toxicity [2]. This provides a validated framework for studying SLC13A5 inhibition in metabolic disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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